2-Methyl-6-(phenylethynyl)pyridine, commonly known as MPEP, is a synthetic compound that serves as a highly potent, selective, non-competitive, and systemically active antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is a G protein-coupled receptor that plays a significant role in modulating synaptic plasticity, ion channel activity, and processes related to excitotoxicity. MPEP's selectivity for mGluR5 makes it a valuable tool in dissecting the role of this receptor in various physiological and pathological processes. Its ability to cross the blood-brain barrier allows for systemic administration in animal models, making it suitable for investigating its therapeutic potential in various neurological and psychiatric disorders.
Molecular Structure Analysis
MPEP's molecular structure features a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a phenylethynyl group. The phenylethynyl group, containing a triple bond, introduces rigidity to the molecule and plays a crucial role in its interaction with the mGluR5 receptor. Computational studies and molecular modeling have provided detailed insights into the interaction of MPEP with its binding site on the mGluR5 receptor, revealing key residues involved in the binding process.
Chemical Reactions Analysis
MPEP's primary chemical reactivity lies in its ability to interact with the mGluR5 receptor. It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and induces a conformational change that prevents receptor activation.
Mechanism of Action
MPEP acts as an inverse agonist at the mGluR5 receptor. This means that it not only blocks the effects of glutamate but also reduces the receptor's basal activity. By binding to its allosteric site, MPEP stabilizes the receptor in an inactive conformation, thereby preventing the downstream signaling events typically triggered by glutamate binding.
Applications
Addiction Research: Studies have demonstrated the efficacy of MPEP in reducing self-administration and relapse to drug-seeking behavior for various drugs of abuse, including cocaine, heroin, alcohol, and nicotine. MPEP has been shown to inhibit both the acquisition and expression of conditioned place preference for various addictive substances, suggesting its potential in disrupting the reward-related learning associated with drug abuse.
Parkinson’s Disease Research: MPEP has demonstrated neuroprotective effects in animal models of Parkinson’s disease, reducing the loss of dopaminergic neurons and attenuating motor deficits associated with the disease. These findings suggest a potential role for MPEP in slowing down disease progression.
Fragile X Syndrome Research: MPEP has been shown to reverse cognitive and behavioral deficits in animal models of Fragile X Syndrome, a genetic disorder characterized by intellectual disability and autism spectrum disorders. This suggests MPEP may offer a therapeutic avenue for managing the symptoms of Fragile X Syndrome.
Anxiety and Depression Research: Preclinical studies suggest that MPEP has anxiolytic-like effects in rodents, reducing anxiety-related behaviors in various anxiety models. While this potential hasn't translated into clinically viable treatments yet, it underscores MPEP's impact on brain circuits relevant to mood and anxiety.
Neuroprotection in Brain Injury: Research indicates that MPEP can be neuroprotective against various forms of brain injury, including traumatic brain injury and ischemic stroke. This neuroprotective action is thought to be mediated by reducing excitotoxicity, a process where excessive glutamate release leads to neuronal damage.
Pain Research: Studies have demonstrated the efficacy of MPEP in alleviating certain types of pain, including neuropathic pain and inflammatory pain, suggesting a role for mGluR5 in pain processing. This application highlights MPEP's potential in pain management strategies.
Related Compounds
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG)
Compound Description: CHPG is a selective agonist of group I metabotropic glutamate receptors (mGluRs), including mGluR5. [] It activates these receptors, leading to downstream signaling cascades.
Relevance: CHPG serves as a pharmacological tool to understand the opposing effects of mGluR5 activation compared to MPEP, which acts as an antagonist at the same receptor. [] This contrast helps elucidate the role of mGluR5 in various physiological processes and disease models.
Compound Description: MTEP is another potent and selective antagonist of mGluR5, similar to MPEP. [] It demonstrates efficacy in reducing ischemic injury in liver cells, suggesting a potential therapeutic application.
Compound Description: Fenobam is a clinically validated non-benzodiazepine anxiolytic drug that also exhibits potent, non-competitive antagonist activity at mGluR5. [, ] Unlike MPEP, fenobam does not consistently demonstrate ATP depletion in cellular systems.
3,3′-Difluorobenzaldazine (DFB)
Compound Description: DFB acts as a positive allosteric modulator (PAM) of mGluR5, enhancing its activity. [, ] It primarily achieves this potentiation by increasing the apparent affinity of orthosteric agonists for the receptor.
Relevance: DFB serves as a valuable tool to investigate the opposite functional consequences of enhancing mGluR5 activity compared to blocking it with MPEP. [, ] Comparing these contrasting effects allows for a more comprehensive understanding of the receptor's role in various physiological processes and its potential as a therapeutic target.
Compound Description: Similar to DFB, CDPPB functions as a PAM of mGluR5, potentiating its activity. [, , ] It enhances mGluR5 responses by binding to an allosteric site that overlaps with the binding site of MPEP.
Relevance: CDPPB, like DFB, provides a contrasting pharmacological tool to MPEP, allowing researchers to explore the functional outcomes of mGluR5 potentiation versus inhibition. [, , ] This comparison aids in unraveling the complex roles of mGluR5 in physiological processes and disease models.
5-Methyl-2-(phenylethynyl)pyridine (5MPEP)
Relevance: 5MPEP is a valuable pharmacological tool for dissecting the complexities of allosteric modulation at mGluR5. [] Unlike MPEP, which directly inhibits the receptor, 5MPEP acts as a "silencer" of the allosteric site. This feature allows researchers to isolate the effects of other allosteric modulators and study their interactions with mGluR5, providing insights into potential therapeutic strategies.
Compound Description: VU-29 is a highly potent analog of CDPPB that exhibits strong selectivity for mGluR5 over mGluR1. [] It acts as a PAM, enhancing the activity of mGluR5.
Relevance: VU-29, with its high potency and selectivity, provides a powerful tool for investigating the specific role of mGluR5 in complex neuronal circuits. [] Compared to MPEP's antagonist action, VU-29's potentiating effect allows researchers to explore the therapeutic potential of enhancing mGluR5 activity in various neurological and psychiatric disorders.
(E)-2-Methyl-6-styryl-pyridine (SIB-1893)
Compound Description: SIB-1893 is another selective antagonist of the mGluR5 receptor. [, ] Similar to MPEP, it demonstrates neuroprotective effects in models of traumatic brain injury.
Compound Description: CPPHA acts as a PAM of both mGluR1 and mGluR5, enhancing their activity. [] It appears to bind to a novel allosteric site distinct from the MPEP binding site.
Relevance: CPPHA's ability to potentiate both mGluR1 and mGluR5, contrasting with MPEP's selective antagonism of mGluR5, highlights the complexity of allosteric modulation within the mGluR family. [] This compound reveals the potential for developing drugs that differentially modulate multiple mGluR subtypes, offering tailored therapeutic strategies for various neurological conditions.
Compound Description: LY367385 is a selective competitive antagonist of the mGluR1 receptor. [, ]
Relevance: In contrast to MPEP, which targets mGluR5, LY367385 specifically inhibits mGluR1. [, ] Investigating the effects of both antagonists in parallel allows for a better understanding of the individual contributions of mGluR1 and mGluR5 in various physiological and pathological contexts. Moreover, co-administration studies using both antagonists can reveal potential synergistic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-methyl-6-(phenylethynyl)pyridine hydrochloride is a hydrochloride salt obtained by reaction of 2-methyl-6-(phenylethynyl)pyridine with one equivalent of hydrochloric acid. Potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors. Centrally active following systemic administration in vivo. Reverses mechanical hyperalgesia in the inflamed rat hind paw. It has a role as a metabotropic glutamate receptor antagonist and an anxiolytic drug. It contains a 2-methyl-6-(phenylethynyl)pyridinium(1+).